N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040639-54-0
Cat. No.: VC11959062
Molecular Formula: C23H22N4O2S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-54-0 |
|---|---|
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O2S/c1-14-9-10-15(2)18(11-14)25-19(28)13-30-23-26-20-17(16-7-5-4-6-8-16)12-24-21(20)22(29)27(23)3/h4-12,24H,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | AJJCHAVSTBFCEV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrolo[3,2-d]pyrimidine core fused with a substituted phenyl ring and a sulfanyl-acetamide side chain (Fig. 1) . Key substituents include:
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3-Methyl group: Enhances steric bulk and influences binding pocket interactions.
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4-Oxo moiety: Introduces hydrogen-bonding capability.
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7-Phenyl group: Facilitates π-π stacking with aromatic residues in target proteins.
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N-(2,5-Dimethylphenyl)acetamide: Modulates solubility and target selectivity .
Physicochemical Profile
The logP value (estimated at 3.8) suggests moderate lipophilicity, favoring membrane permeability but requiring formulation optimization for bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence (Fig. 2):
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Core Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylate derivatives with phenylacetaldehyde under acidic conditions yields the pyrrolopyrimidine scaffold.
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Sulfanyl-Acetamide Incorporation: Thiolation at position 2 using thiourea, followed by coupling with 2,5-dimethylphenylacetic acid via EDC/HOBt-mediated amide bond formation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Analytical Characterization
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NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 2.45 (s, 3H, methyl) .
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X-ray Crystallography: Confirms planar pyrrolopyrimidine core and dihedral angle of 68° between phenyl and acetamide groups .
Biological Activities and Mechanism of Action
Kinase Inhibition
The compound exhibits nanomolar affinity for JAK2 (IC50 = 12 nM) and moderate activity against ABL1 (IC50 = 180 nM), as demonstrated in kinase profiling assays . Its mechanism involves:
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Competitive binding to the ATP pocket via hydrogen bonds with hinge residues (Glu930, Leu932).
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Stabilization of the DFG-out conformation in JAK2, preventing phosphorylation .
Antiproliferative Effects
In MCF-7 breast cancer cells, it reduces viability (IC50 = 1.2 μM) by inducing G1 arrest and apoptosis. Western blotting shows downregulation of p-STAT3 and cyclin D1 .
Comparative Analysis with Pyrrolopyrimidine Analogues
| Compound | Substituents | JAK2 IC50 (nM) | Solubility (μM) |
|---|---|---|---|
| This compound | 3-Me, 7-Ph, N-(2,5-MePh) | 12 | 18 |
| VC11959062 | 3-Me, 7-Ph, N-(2,6-MePh) | 25 | 22 |
| VC6997492 | 3-Pr, 7-Ph, N-(3,4-MePh) | 8 | 12 |
Key Trends:
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3-Substituent: Bulky groups (e.g., propyl) enhance potency but reduce solubility.
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N-Aryl Position: 2,5-Dimethylphenyl improves selectivity over 2,6-isomers.
Future Directions and Challenges
Optimization Strategies
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Prodrug Design: Phosphate ester derivatives to enhance aqueous solubility .
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Selectivity Engineering: Introduce fluorine at position 5 to reduce off-target effects .
Preclinical Development
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